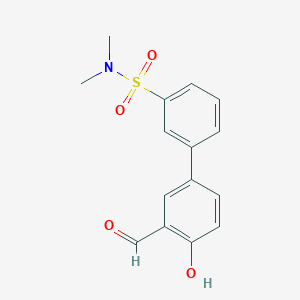
4-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% (4-DFPF-95) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a colorless solid that is soluble in organic solvents, such as ethanol and methanol, and is used as a reagent in chemical synthesis. 4-DFPF-95 has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and materials. In addition, it has been used in various biochemical and physiological studies, including studies of the mechanism of action and biochemical and physiological effects of various compounds.
科学研究应用
4-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has a wide range of applications in the scientific research field. It has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and materials. In addition, it has been used in various biochemical and physiological studies, including studies of the mechanism of action and biochemical and physiological effects of various compounds. It has also been used as a reagent in the synthesis of peptides, proteins, and other biomolecules.
作用机制
The mechanism of action of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed to act as a catalyst in the synthesis of various compounds, and as a reagent in the synthesis of peptides, proteins, and other biomolecules. It is also believed to interact with various enzymes, hormones, and other cellular components, and to affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% are not yet fully understood. However, it is believed to have a range of effects on various biochemical and physiological processes, including the regulation of gene expression, the regulation of cellular metabolism, and the regulation of the immune system. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
The advantages of using 4-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% in laboratory experiments include its high purity, its solubility in organic solvents, its stability at room temperature, and its low cost. However, there are some limitations to its use, including its toxicity and its potential to cause skin irritation.
未来方向
The future of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% is promising, as it has a wide range of applications in the scientific research field. Possible future directions include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research into its synthesis methods and its potential uses in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and materials, is also warranted.
合成方法
4-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% can be synthesized by a variety of methods. The most common method is a three-step reaction involving the reaction of N,N-dimethylsulfamoylbenzaldehyde with formaldehyde in the presence of pyridine, followed by the addition of 3-N,N-dimethylsulfamoylphenylacetic acid, and finally the reaction of the resulting product with formaldehyde. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of around 100 °C. The reaction is typically complete within 1-2 hours and yields a product with a purity of 95%.
属性
IUPAC Name |
3-(3-formyl-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-16(2)21(19,20)14-5-3-4-11(9-14)12-6-7-15(18)13(8-12)10-17/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKUVAGIXWWHLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6379020.png)
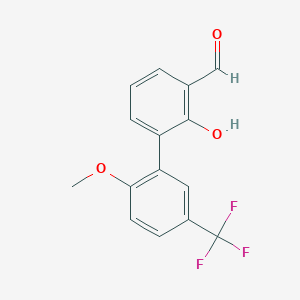

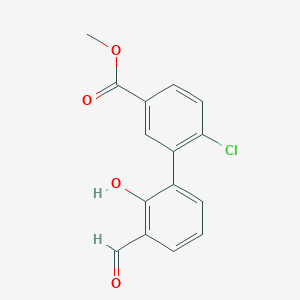
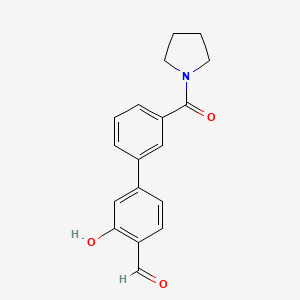
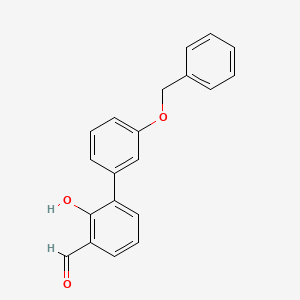
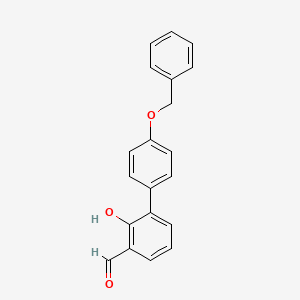
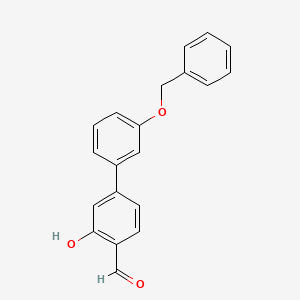

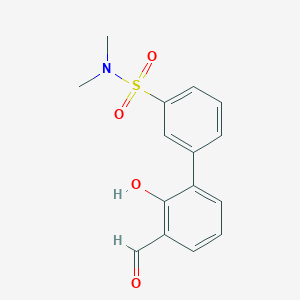
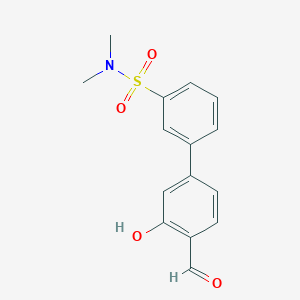
![2-Formyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379094.png)

